molecular formula C15H13FO2 B5918001 4-fluorophenyl 3-phenylpropanoate

4-fluorophenyl 3-phenylpropanoate

Cat. No.: B5918001
M. Wt: 244.26 g/mol
InChI Key: VBAHRMYBBLXTMM-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-Phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 3-Phenylpropanoate typically involves the esterification of 4-fluorophenol with 3-phenylpropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-Phenylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy.

Comparison with Similar Compounds

    4-Fluorophenyl 3-Phenylpropanoic Acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Fluorophenyl 3-Phenylpropanol: Similar structure but with an alcohol group instead of an ester.

    4-Fluorophenyl 3-Phenylpropylamine: Similar structure but with an amine group instead of an ester.

Uniqueness: 4-Fluorophenyl 3-Phenylpropanoate is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its acid, alcohol, and amine analogs. The ester group can undergo hydrolysis, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-fluorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHRMYBBLXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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